- Preparation of riluzole prodrugs and methods of their use in treating various diseases including neurological diseases and cancer, United States, , ,

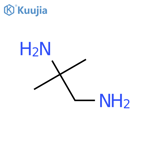

Cas no 95034-05-2 (tert-butyl N-(2-amino-2-methyl-propyl)carbamate)

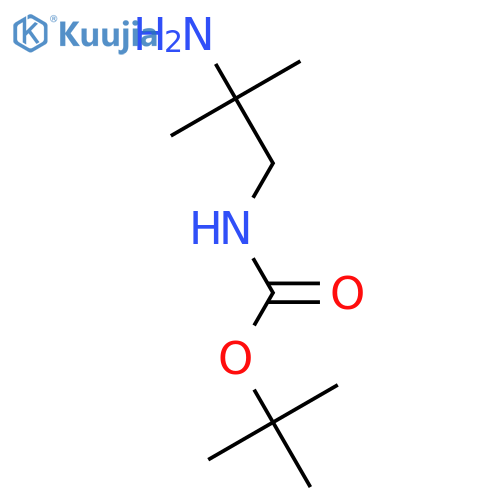

95034-05-2 structure

商品名:tert-butyl N-(2-amino-2-methyl-propyl)carbamate

CAS番号:95034-05-2

MF:C9H20N2O2

メガワット:188.267302513123

MDL:MFCD11040212

CID:1985683

PubChem ID:17909918

tert-butyl N-(2-amino-2-methyl-propyl)carbamate 化学的及び物理的性質

名前と識別子

-

- Tert-butyl N-(2-amino-2-methylpropyl)carbamate

- AG-H-91685

- AGN-PC-01MXO1

- PubChem23422

- 1-tert-Butyloxycarbonylamino-2-methyl-2-propylamine

- 1,2-diamino-N-(tert-butyloxycarbonyl)-1,1'-dimethylethane

- tert-butyl (2-amino-2-methylpropyl)carbamate

- AC1Q1NMO

- H-Dadme-Boc

- CTK5H7318

- (2-amino-2-methyl-propyl)-carbamic acid tert-butyl ester

- tert-butyl (2-amino-2-methyl-1-propyl)carbamate

- (2-amino-2-methylpropyl)carbamic acid tert-butyl ester

- 1-N-Boc-2-methylpropane-1,2-diamine

- 1,1-Dimethylethyl N-(2-amino-2-methylpropyl)carbamate (ACI)

- Carbamic acid, (2-amino-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)

- 1-((tert-Butoxycarbonyl)amino)-2-methyl-2-aminopropane

- 1-tert-Butoxycarbonylamino-2-methyl-2-propanamine

- N-(2-Amino-2-methylpropyl)-N-(tert-butoxycarbonyl)amine

- N-(2-Amino-2-methylpropyl)carbamate tert-butyl ester

- N-(2-Amino-2-methylpropyl)carbamic acid tert-butyl ester

- N-(tert-Butoxycarbonyl)-2-methyl-1,2-propanediamine

- tert-butyl N-(2-amino-2-methyl-propyl)carbamate

- 95034-05-2

- DTXSID60591565

- Carbamic acid, (2-amino-2-methylpropyl)-, 1,1-dimethylethyl ester

- BS-13868

- SB40187

- N1-Boc-2-methyl-1,2-propanediamine

- t-butyl (2-amino-2-methyl-1-propyl)carbamate

- n-(2-amino-2-methylpropyl)(tert-butoxy)carboxamide

- tert-Butyl (2-Amino-2-methylpropyl)-carbamate

- Z1083217742

- VDA03405

- DB-080166

- SY186730

- tert-Butyl(2-amino-2-methylpropyl)carbamate

- AKOS006283671

- tert-butyl 2-amino-2-methylpropylcarbamate

- MFCD11040212

- EN300-68883

- KCBBEHBEAPOBSC-UHFFFAOYSA-N

- SCHEMBL854272

-

- MDL: MFCD11040212

- インチ: 1S/C9H20N2O2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12)

- InChIKey: KCBBEHBEAPOBSC-UHFFFAOYSA-N

- ほほえんだ: O=C(NCC(C)(C)N)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 188.152477885g/mol

- どういたいしつりょう: 188.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 64.4Ų

tert-butyl N-(2-amino-2-methyl-propyl)carbamate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C(BD248560)

tert-butyl N-(2-amino-2-methyl-propyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68883-10.0g |

tert-butyl N-(2-amino-2-methylpropyl)carbamate |

95034-05-2 | 95.0% | 10.0g |

$691.0 | 2025-03-21 | |

| Enamine | EN300-68883-0.25g |

tert-butyl N-(2-amino-2-methylpropyl)carbamate |

95034-05-2 | 95.0% | 0.25g |

$40.0 | 2025-03-21 | |

| abcr | AB523650-1g |

tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |

95034-05-2 | 97% | 1g |

€189.60 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1055-25g |

(2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester |

95034-05-2 | 97% | 25g |

¥13902.86 | 2025-01-21 | |

| abcr | AB523650-5 g |

tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |

95034-05-2 | 97% | 5g |

€501.60 | 2023-07-10 | |

| abcr | AB523650-1 g |

tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |

95034-05-2 | 97% | 1g |

€184.90 | 2023-07-10 | |

| eNovation Chemicals LLC | Y1122366-5g |

(2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester |

95034-05-2 | 95% | 5g |

$665 | 2024-07-28 | |

| Enamine | EN300-68883-5.0g |

tert-butyl N-(2-amino-2-methylpropyl)carbamate |

95034-05-2 | 95.0% | 5.0g |

$351.0 | 2025-03-21 | |

| abcr | AB523650-100 mg |

tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |

95034-05-2 | 97% | 100MG |

€99.10 | 2023-07-10 | |

| eNovation Chemicals LLC | D655899-1G |

tert-butyl N-(2-amino-2-methyl-propyl)carbamate |

95034-05-2 | 97% | 1g |

$105 | 2024-07-21 |

tert-butyl N-(2-amino-2-methyl-propyl)carbamate 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 20 h, 0 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: 1,4-Dioxane ; 18 h, rt

リファレンス

- Preparation of substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles as TGF-β signal transduction inhibitors, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 20 h, 0 °C

リファレンス

- Preparation of riluzole prodrugs and pharmacokinetic and pharmacological profiles thereof, United States, , ,

合成方法 4

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 20 h, 0 °C

リファレンス

- Preparation of riluzole prodrugs and pharmacokinetic profile and pharmacological use thereof, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Solvents: Chloroform ; 0 °C; 0 °C → rt; 12 h, rt

リファレンス

- Helical complexes containing diamide-bridged benzene-o-dithiolato/catecholato ligands, Chemistry - A European Journal, 2007, 13(8), 2344-2357

合成方法 6

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; cooled; 12 h, 0 °C

リファレンス

- Gem-dimethyl peptide nucleic acid (α/β/γ-gdm-PNA) monomers: synthesis and the role of gdm-substituents in preferential stabilization of Z/E-rotamers, Organic & Biomolecular Chemistry, 2021, 19(29), 6534-6545

合成方法 7

はんのうじょうけん

1.1 Solvents: Ethanol ; overnight, reflux

リファレンス

- Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates, Synthesis, 2002, (15), 2195-2202

合成方法 8

はんのうじょうけん

1.1 Solvents: Ethanol ; overnight, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12

リファレンス

- Preparation of indole derivatives useful as PPAR activators, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Solvents: Dichloromethane ; -55 °C; < -40 °C; 2 h, -50 - -40 °C; 2.5 h, -40 °C → rt; 1 h, rt

リファレンス

- Preparation of oxopyridazinyl derivatives with inhibitory activity against beta-adrenergic receptors and phosphodiesterase, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 0 °C; 3.5 h, 0 °C; 2.5 h, rt

リファレンス

- Influence of achiral units with gem-dimethyl substituents on the helical character of aliphatic oligourea foldamers, Chemical Communications (Cambridge, 2013, 49(67), 7415-7417

合成方法 11

はんのうじょうけん

1.1 Solvents: Ethanol ; overnight, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

リファレンス

- Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Solvents: Isopropanol , Water ; 3 - 5 h, 0 - 10 °C

リファレンス

- An advantageous process for preparing anagliptin and its novel crystalline form-H, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 20 h, 0 °C

リファレンス

- Preparation of benzothiazole-containing prodrugs of riluzole and their use in mono- and combination therapy of diseases, United States, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; 30 min, rt; 4 h, rt → 50 °C; 50 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

リファレンス

- Synthesis method of alogliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester, China, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 d, rt

リファレンス

- Preparation of substituted oxopiperazine derivatives and analogs for use in the treatment of calcium channels- and sodium channels-mediated diseases such as pain and epilepsy, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Solvents: Dichloromethane

1.2 Reagents: Water Solvents: Diethyl ether

1.2 Reagents: Water Solvents: Diethyl ether

リファレンス

- Chemoselective synthesis of protected polyamines and facile synthesis of polyamine derivatives using O-alkyl-O'-(N-succinimidyl) carbonates, Organic Preparations and Procedures International, 1998, 30(3), 339-348

合成方法 17

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 6 h, rt; 18 h, rt

リファレンス

- Macrocyclic design strategies for small, stable parallel β-sheet scaffolds, Journal of the American Chemical Society, 2009, 131(23), 7970-7972

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Raw materials

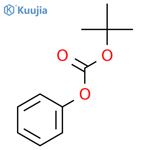

- Tert-Butyl phenyl carbonate

- Di-tert-butyl dicarbonate

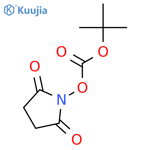

- tert-butyl 2,5-dioxopyrrolidin-1-yl carbonate

- 2-methylpropane-1,2-diamine

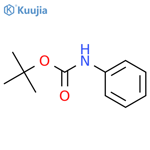

- N-(tert-Butoxycarbonyl)aniline

tert-butyl N-(2-amino-2-methyl-propyl)carbamate Preparation Products

tert-butyl N-(2-amino-2-methyl-propyl)carbamate 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

95034-05-2 (tert-butyl N-(2-amino-2-methyl-propyl)carbamate) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:95034-05-2)(2-AMINO-2-METHYL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:95034-05-2)tert-butyl N-(2-amino-2-methyl-propyl)carbamate

清らかである:99%/99%

はかる:5g/25g

価格 ($):281.0/984.0